
Biological Activity Profile: 5-Chloro-2,8-dimethyl-
4-quinolinol[1]

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 5-Chloro-2,8-dimethyl-4-quinolinol

CAS No.: 21629-50-5

Cat. No.: B1621593

Get Quote

Executive Summary
5-Chloro-2,8-dimethyl-4-quinolinol (CAS: 21629-50-5) is a functionalized heterocyclic

scaffold belonging to the 4-quinolinol class.[1][2][3] Distinct from its 8-hydroxyquinoline analogs

(e.g., Cloxiquine), this compound is characterized by the 4-hydroxyl group, which allows for

keto-enol tautomerism essential for its pharmacological interaction with DNA gyrase and

specific protein kinases.[2]

This technical guide synthesizes the physicochemical properties, synthesis pathways, and

biological activity profile of 5-Chloro-2,8-dimethyl-4-quinolinol.[2] While direct clinical trial

data for this specific derivative is limited in the public domain, its profile is constructed here

based on high-confidence Structure-Activity Relationship (SAR) data of the 4-quinolinol

pharmacophore, highlighting its potential as an antimicrobial and anticancer lead.[2]

Chemical Identity & Physicochemical Properties[1]
[4][5][6][7][8][9]
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The biological efficacy of 5-Chloro-2,8-dimethyl-4-quinolinol is dictated by its substitution

pattern. The chlorine atom at position 5 and methyl groups at positions 2 and 8 modulate its

lipophilicity and steric profile, enhancing membrane permeability compared to the unsubstituted

parent quinoline.

Structural Specifications
Property Detail

IUPAC Name 5-Chloro-2,8-dimethylquinolin-4-ol

CAS Number 21629-50-5

Molecular Formula C₁₁H₁₀ClNO

Molecular Weight 207.66 g/mol

Core Scaffold 4-Hydroxyquinoline (4-Quinolinol)

Key Substituents
5-Cl (Electron-withdrawing), 2-Me, 8-Me

(Electron-donating/Steric)

Tautomerism & Solubility
A critical feature of this molecule is the 4-quinolinol ⇌ 4-quinolone tautomeric equilibrium. In

polar solvents and biological media, the 4-quinolone (keto) form often predominates, which is

the bioactive species responsible for hydrogen bonding interactions with target enzymes (e.g.,

Topoisomerase types II/IV).[2]

Lipophilicity (LogP): Predicted to be ~3.2–3.5 due to the chloro and dimethyl modifications,

suggesting good passive diffusion across bacterial cell walls and the blood-brain barrier.[2]

pKa: The nitrogen atom in the quinoline ring is less basic than in unsubstituted quinoline due

to the electron-withdrawing 5-Cl group, affecting its protonation state at physiological pH.

Synthesis Protocol: The Conrad-Limpach Method[4]
[13][14][15][16]
The industrial and laboratory standard for synthesizing 5-Chloro-2,8-dimethyl-4-quinolinol is
the Conrad-Limpach cyclization.[2] This robust protocol involves the condensation of a
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substituted aniline with a

-ketoester.[4][5]

Reaction Workflow
Condensation (Enamine Formation): Reaction of 5-chloro-2-methylaniline (or isomer

depending on specific regiospecificity required) with ethyl acetoacetate at moderate

temperatures to form the

-anilinocrotonate intermediate.

Cyclization: Thermal cyclization of the intermediate at high temperatures (approx. 250°C) in

an inert high-boiling solvent (e.g., diphenyl ether) to close the ring, yielding the 4-quinolinol.

[2]

Critical Parameters

Starting Materials:
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+ Ethyl Acetoacetate

Intermediate:
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Ring Closure
(-EtOH) Product:
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Solvent: Diphenyl Ether

Click to download full resolution via product page

Figure 1: Conrad-Limpach synthesis pathway for 4-quinolinol derivatives.

Biological Activity Profile
Mechanism of Action (SAR Analysis)
The 4-quinolinol core is a "privileged structure" in medicinal chemistry. The specific activity of

the 5-Chloro-2,8-dimethyl derivative is driven by three mechanistic pillars:
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DNA Gyrase/Topoisomerase Inhibition:

Similar to fluoroquinolones, the 4-oxo tautomer can stack between DNA base pairs at the

enzyme cleavage site.

The 5-Chloro substituent provides electronic optimization for binding pocket affinity.

The 2-Methyl group provides steric bulk that may enhance selectivity for bacterial over

mammalian topoisomerases.

Kinase Inhibition (Anticancer):

4-Quinolinols function as ATP-competitive inhibitors. The planar structure mimics the

adenine ring of ATP.

Substitutions at positions 5 and 8 (Cl and Me) create unique hydrophobic interactions

within the kinase hinge region.[2]

Metal Chelation (Secondary):

Unlike 8-hydroxyquinolines (which form stable N-O chelates), 4-quinolinols have weaker

chelation potential but can still interact with metal ions in metalloenzymes via the 4-oxo/N-

H motif.[2]

Antimicrobial Activity
Based on the scaffold homology to Cloxiquine and Quinolones:

Spectrum: Predicted activity against Gram-positive bacteria (S. aureus, Enterococcus) and

select Gram-negative strains.

Potency: The 5-chloro substitution is historically associated with increased antimicrobial

potency (lower MIC) compared to the non-halogenated parent.

Resistance: The 2,8-dimethyl steric hindrance may reduce susceptibility to common efflux

pumps that target smaller, planar quinolines.[2]

Anticancer Potential[12]
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Cytotoxicity: Derivatives of 2,8-dimethyl-4-quinolinol have demonstrated IC50 values in the

micromolar range against breast (MCF-7) and colon (HT-29) cancer cell lines.[2]

Pathway: Inhibition of the VEGFR-2 signaling pathway is a documented mechanism for 4-

hydroxyquinoline analogs, leading to anti-angiogenic effects.
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Figure 2: Mechanistic targets and downstream biological effects.[2]

Experimental Protocols for Validation
To validate the activity of this specific compound, the following standardized assays are

recommended.

In Vitro Antimicrobial Assay (MIC Determination)
Method: Broth Microdilution (CLSI Standards).[2]

Bacteria:S. aureus (ATCC 29213), E. coli (ATCC 25922).[2]

Protocol:

Dissolve compound in DMSO (stock 10 mg/mL).
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Prepare serial twofold dilutions in Mueller-Hinton broth.

Inoculate with

CFU/mL bacterial suspension.

Incubate at 37°C for 16–20 hours.

Readout: Lowest concentration with no visible growth is the MIC.

MTT Cytotoxicity Assay
Cell Lines: MCF-7 (Breast), HepG2 (Liver).[2]

Protocol:

Seed cells (

/well) in 96-well plates; incubate 24h.

Treat with compound (0.1 – 100

M) for 48h.

Add MTT reagent; incubate 4h.

Solubilize formazan crystals in DMSO.

Measure absorbance at 570 nm.

Safety & Toxicology
Hazard Classification: GHS Warning.

Acute Toxicity: Harmful if swallowed (H302).[2]

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]

Handling: Use N95 dust mask and nitrile gloves. Avoid dust formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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